

Investigating the biological function of [Hhtdd]

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An In-depth Technical Guide on the Biological Function of C1orf87

Audience: Researchers, scientists, and drug development professionals.

Introduction

C1orf87, also known as Carcinoma-Related EF-Hand Protein (CREF), is a protein-coding gene that has garnered increasing interest for its multifaceted roles in various pathological contexts. [1][2] Initially uncharacterized, recent studies have begun to unravel its biological significance, implicating it in cancer, neurological disorders, and the regulation of fundamental cellular processes.[1][3][4] Gene Ontology (GO) annotations suggest that C1orf87 possesses calcium ion binding capabilities, a feature often associated with proteins involved in signal transduction. [5] This guide provides a comprehensive overview of the current understanding of C1orf87's biological function, supported by quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Data Presentation

C1orf87 Expression and Clinical Significance in Cancer

C1orf87 expression is significantly altered in several cancer types, with notable prognostic implications.

Table 1: C1orf87 in Lung Adenocarcinoma

Data Point	Finding	Reference
Patient Cohort	576 lung cancer patients from The Cancer Genome Atlas (TCGA)	[1] [6]
Expression in Tumor vs. Normal Tissue	Significantly upregulated in lung adenocarcinoma relative to adjacent normal tissue.	[1]
Correlation with Survival	Elevated C1orf87 expression correlated with favorable overall survival (p = 0.097).	[1] [6] [7]

Table 2: C1orf87 Methylation and Clinical Significance in Gastrointestinal Cancers

Data Point	Finding	Reference
Cancer Type	Gastric Cancer	[8] [9]
Promoter Methylation	Progressive increase in DNA methylation from gastritis and intestinal metaplasia to gastric cancer.	[8] [9]
Correlation with Survival	Higher C1orf87 promoter methylation is associated with better overall survival in gastric cancer patients.	[8] [9] [10]
Diagnostic Potential	Receiver Operating Characteristic (ROC) curve analysis of methylation levels showed an area under the curve of 86.3% for distinguishing tumor from normal tissue.	[10]

C1orf87 in Neurological and Cellular Contexts

Table 3: C1orf87 in Schizophrenia and Cilia

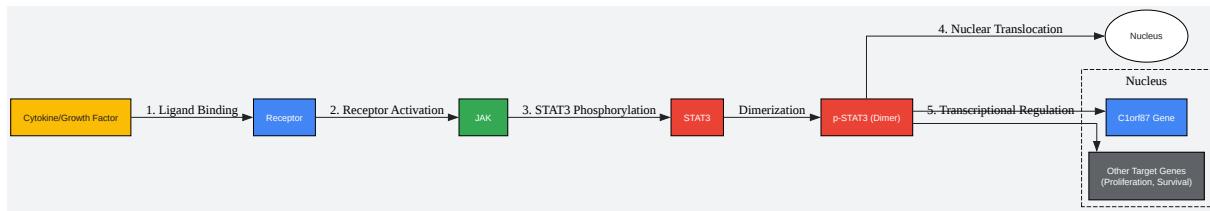
Context	Finding	Reference
Schizophrenia	Upregulated in fibroblasts from schizophrenia patients compared to controls.	[4][11]
Cilia Proteome	Identified as a protein of high relative abundance in the quantitative proteomic analysis of human airway cilia.	[3][5]

Signaling Pathways Involving C1orf87

Current research points to the involvement of C1orf87 in key signaling pathways that regulate cell growth, survival, and immune responses.

STAT3 Signaling Pathway

In gastric cancer, the expression of C1orf87 is linked to the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] Ectopic expression of a constitutively activated STAT3 mutant leads to the upregulation of C1orf87.[8][9] This suggests a potential role for C1orf87 as a downstream effector or a component of a feedback loop in the STAT3 signaling cascade.[8] The STAT3 pathway is a critical regulator of cell proliferation, survival, and inflammation.[12][13]

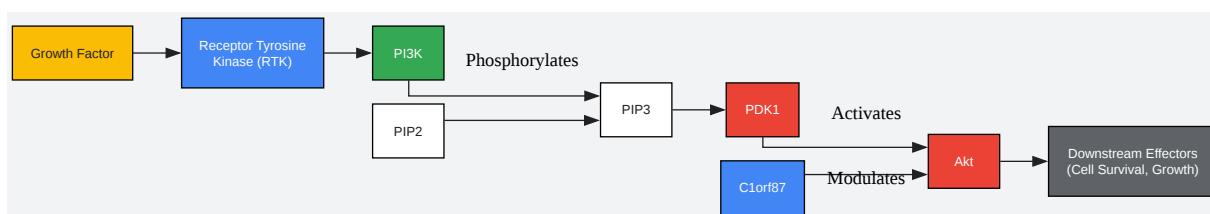


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STAT3 signaling pathway leading to C1orf87 expression.

PI3K/Akt Signaling Pathway

C1orf87 has been implicated in the regulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, particularly in the context of macrophage function.[14][15] Downregulation of C1orf87 has been shown to decrease macrophage viability and impair migration through the modulation of this pathway.[16] The PI3K/Akt pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[15][17]



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Modulation of the PI3K/Akt pathway by C1orf87.

Regulation by miR-147b

C1orf87 is a direct target of miR-147b. This microRNA-mediated regulation has been observed in a tuberculosis cell model, where the downregulation of C1orf87 by miR-147b affects macrophage viability and migration. This positions the miR-147b/C1orf87 axis as a potential therapeutic target for modulating host immune responses.



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Regulatory interaction between miR-147b and C1orf87.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the investigation of C1orf87's biological function.

Luciferase Reporter Assay for miRNA Targeting

This assay is used to validate the direct interaction between a miRNA (e.g., miR-147b) and its putative target mRNA (C1orf87).[\[2\]](#)[\[18\]](#)[\[19\]](#)

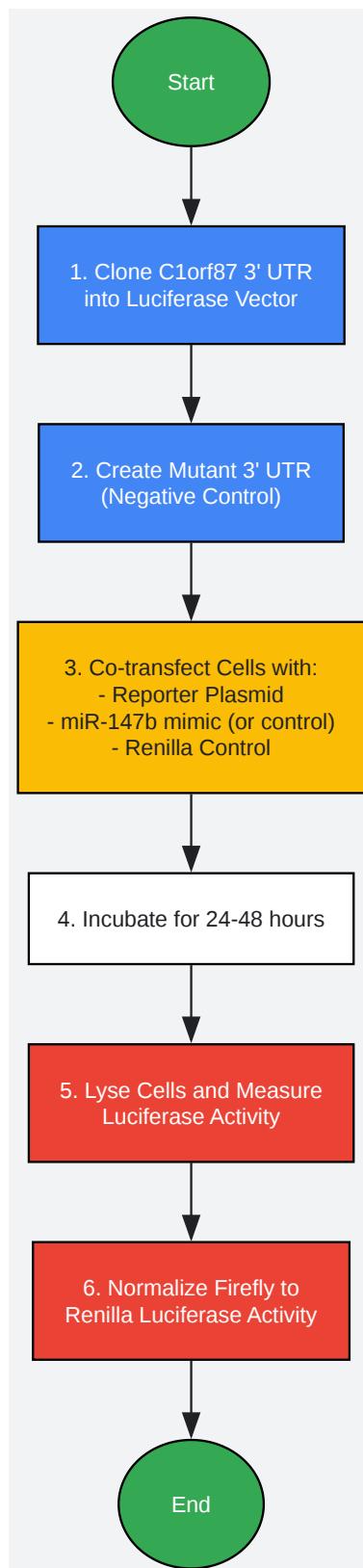
Principle: The 3' UTR of the C1orf87 mRNA, containing the predicted miRNA binding site, is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with the miRNA of interest into cells will result in decreased luciferase activity if the miRNA binds to the target sequence and represses translation.[\[18\]](#)[\[20\]](#)

Protocol:

- Vector Construction:
 - Amplify the 3' UTR of C1orf87 containing the predicted miR-147b binding site via PCR.

- Clone the amplified 3' UTR fragment into a dual-luciferase reporter vector (e.g., pmirGLO) downstream of the firefly luciferase gene.
- Create a mutant construct by introducing mutations into the miR-147b seed region binding site within the C1orf87 3' UTR using site-directed mutagenesis. This will serve as a negative control.

- Cell Culture and Transfection:
 - Seed HEK293T cells in a 96-well plate at a density of 1×10^4 cells/well.
 - Co-transfect the cells with the wild-type or mutant reporter plasmid, a Renilla luciferase control vector (for normalization), and either a miR-147b mimic or a negative control mimic using a suitable transfection reagent (e.g., Lipofectamine).[2]
- Luciferase Activity Measurement:
 - After 24-48 hours of incubation, lyse the cells.
 - Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[21]
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Compare the relative luciferase activity of the wild-type construct in the presence of the miR-147b mimic to the negative controls. A significant decrease in luciferase activity indicates a direct interaction.



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Workflow for a luciferase reporter assay.

Co-immunoprecipitation (Co-IP) for Protein Interactions

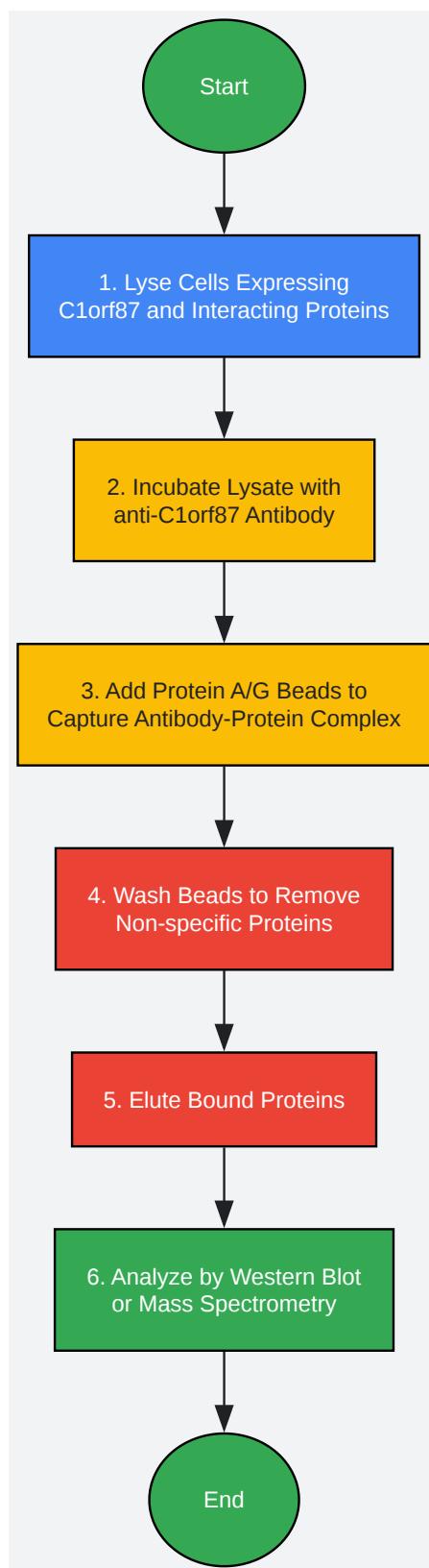
Co-IP is employed to identify proteins that interact with C1orf87 within the cellular environment. [22][23]

Principle: An antibody specific to C1orf87 is used to pull down C1orf87 from a cell lysate. Any proteins that are bound to C1orf87 will also be precipitated. These interacting proteins can then be identified by Western blotting or mass spectrometry.[24][25]

Protocol:

- **Cell Lysis:**
 - Harvest cells expressing C1orf87 and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions. [22]
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- **Immunoprecipitation:**
 - Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
 - Incubate the pre-cleared lysate with an anti-C1orf87 antibody or an isotype control IgG overnight at 4°C.
 - Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.
- **Washing and Elution:**
 - Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.[22]
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- **Detection:**

- Separate the eluted proteins by SDS-PAGE.
- Analyze the separated proteins by Western blotting using antibodies against C1orf87 and the suspected interacting partner, or by mass spectrometry for unbiased identification of novel interactors.



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Workflow for a co-immunoprecipitation experiment.

Conclusion

C1orf87 is emerging as a protein with significant biological roles in diverse cellular processes and disease states. Its involvement in key signaling pathways such as STAT3 and PI3K/Akt, its regulation by miRNAs, and its association with cancer prognosis and neurological conditions highlight its potential as a biomarker and therapeutic target. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of C1orf87 and its potential for clinical translation. Future studies focusing on the identification of its interacting partners and the elucidation of its precise molecular mechanisms will be crucial in fully understanding the biological importance of this once-uncharacterized protein.

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